molecular formula C23H19N5O4S B14788201 4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-

4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-

Cat. No.: B14788201
M. Wt: 461.5 g/mol
InChI Key: MUBFWVHACYXQLT-UHFFFAOYSA-N
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Description

4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]- is a complex organic compound with significant potential in various scientific fields. This compound features an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The presence of the isoxazole ring is notable for its biological activity and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]- typically involves multi-step organic reactions. One common method includes the cycloaddition reaction, where a precursor molecule undergoes a (3 + 2) cycloaddition to form the isoxazole ring. This reaction often employs catalysts such as copper (I) or ruthenium (II) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for yield and purity, often requiring stringent control of reaction conditions such as temperature, pressure, and pH. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Copper (I), ruthenium (II).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The isoxazole ring plays a crucial role in this interaction, as it can form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.

    Biphenyl derivatives: Compounds with biphenyl structures but different functional groups.

Uniqueness

4-Isoxazolecarboxamide, 3-[3-(aminoiminomethyl)phenyl]-N-[2’-(aminosulfonyl)[1,1’-biphenyl]-4-yl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H19N5O4S

Molecular Weight

461.5 g/mol

IUPAC Name

3-(3-methanehydrazonoylphenyl)-N-[4-(2-sulfamoylphenyl)phenyl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C23H19N5O4S/c24-26-13-15-4-3-5-17(12-15)22-20(14-32-28-22)23(29)27-18-10-8-16(9-11-18)19-6-1-2-7-21(19)33(25,30)31/h1-14H,24H2,(H,27,29)(H2,25,30,31)

InChI Key

MUBFWVHACYXQLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)NC(=O)C3=CON=C3C4=CC=CC(=C4)C=NN)S(=O)(=O)N

Origin of Product

United States

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